molecular formula C8H13NO4 B061183 ethyl N-but-3-enoxycarbonylcarbamate CAS No. 188193-24-0

ethyl N-but-3-enoxycarbonylcarbamate

Cat. No.: B061183
CAS No.: 188193-24-0
M. Wt: 187.19 g/mol
InChI Key: VRGRUPWUYOQPFN-UHFFFAOYSA-N
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Description

(Ethoxycarbonyl)carbamic acid 3-butenyl ester is a chemical compound with the molecular formula C8H13NO4. It is an ester derivative of carbamic acid and is characterized by the presence of an ethoxycarbonyl group and a 3-butenyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxycarbonyl)carbamic acid 3-butenyl ester typically involves the esterification of carbamic acid derivatives with 3-buten-1-ol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of (Ethoxycarbonyl)carbamic acid 3-butenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (Ethoxycarbonyl)carbamic acid 3-butenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Transesterification: Catalysts like titanium isopropoxide or lipase enzymes.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Hydrolysis: Carbamic acid and 3-buten-1-ol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Aldehydes or carboxylic acids derived from the 3-butenyl group.

Scientific Research Applications

(Ethoxycarbonyl)carbamic acid 3-butenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethoxycarbonyl)carbamic acid 3-butenyl ester primarily involves its hydrolysis to release carbamic acid and 3-buten-1-ol. The carbamic acid can further decompose to release carbon dioxide and an amine, which can participate in various biochemical pathways. The ester group provides a means for controlled release of these active components, making it useful in drug delivery applications .

Comparison with Similar Compounds

    Ethyl carbamate: Similar ester structure but lacks the 3-butenyl group.

    Methyl carbamate: Another ester derivative of carbamic acid with a methyl group instead of an ethoxycarbonyl group.

    Butyl carbamate: Contains a butyl group instead of the 3-butenyl group.

Uniqueness: (Ethoxycarbonyl)carbamic acid 3-butenyl ester is unique due to the presence of both an ethoxycarbonyl group and a 3-butenyl ester group. This combination imparts distinct reactivity and potential for controlled hydrolysis, making it valuable in various applications, particularly in drug delivery and organic synthesis.

Properties

CAS No.

188193-24-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl N-but-3-enoxycarbonylcarbamate

InChI

InChI=1S/C8H13NO4/c1-3-5-6-13-8(11)9-7(10)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11)

InChI Key

VRGRUPWUYOQPFN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)OCCC=C

Canonical SMILES

CCOC(=O)NC(=O)OCCC=C

Synonyms

Imidodicarbonic acid, 3-butenyl ethyl ester (9CI)

Origin of Product

United States

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